molecular formula C19H22O7 B211227 Nagilactone C CAS No. 24338-53-2

Nagilactone C

Cat. No. B211227
CAS RN: 24338-53-2
M. Wt: 362.4 g/mol
InChI Key: DGNOPGIIPQKNHD-UHFFFAOYSA-N
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Description

Nagilactone C is a diterpene dilactone compound isolated from Podocarpus neriifolius. It has potent antiproliferative activity against human fibrosarcoma and murine colon carcinoma tumor cell lines .


Molecular Structure Analysis

Nagilactone C is a diterpene dilactone compound . Its molecular formula is C19H22O7 .


Physical And Chemical Properties Analysis

Nagilactone C has a molecular formula of C19H22O7, an average mass of 362.374 Da, and a monoisotopic mass of 362.136566 Da . Its density is 1.5±0.1 g/cm3, boiling point is 667.3±55.0 °C at 760 mmHg, and flash point is 244.9±25.0 °C .

Scientific Research Applications

Anticancer Activities

Nagilactone C, isolated from various species of Podocarpus, exhibits potent anticancer activities. It has been found to possess antiproliferative activity against tumor cell lines such as human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma. The compound shows significant inhibition of cell proliferation, perturbs the cell cycle, and induces apoptosis in cancer cells. Furthermore, it has been suggested to block the epithelial to mesenchymal cell transition, which contributes to the inhibition of cancer cell migration and invasion (Shrestha et al., 2001) (Bailly, 2020).

Antifungal Effects

Nagilactone C and its derivatives have been shown to possess antifungal properties. For instance, nagilactone E, a related compound, inhibits 1,3-β glucan synthesis in fungi, a crucial component of the fungal cell wall. This activity enhances the antifungal potency of other compounds when used in combination (Ueda et al., 2021) (Hayashi et al., 2018).

Impact on Cell Cycle and Apoptosis

Nagilactone C-related compounds, such as nagilactone E, have been found to induce G2 phase cell cycle arrest and trigger apoptosis in non-small cell lung cancer cells. This effect is mediated through the downregulation of Cyclin B1, a key regulator of the cell cycle (Zhang et al., 2018).

Modulation of Immune Checkpoints

Research indicates that certain nagilactones can modulate immune checkpoints, which are crucial in cancer immunotherapy. For example, nagilactone E increases the expression of PD-L1 in lung cancer cells through the activation of the JNK-c-Jun axis (Chen et al., 2020).

Effects on Plant Growth

Nagilactone E has been found to stimulate the growth of cultured cells of lettuce, indicating potential applications in agriculture or plant biology research (Tan & Kubo, 2004).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1S,2S,4R,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O7/c1-6(2)11-9-7(5-8(20)24-11)18(3)14-12(10(9)21)26-17(23)19(14,4)15(22)13-16(18)25-13/h5-6,10,12-16,21-22H,1-4H3/t10-,12-,13-,14-,15+,16-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNOPGIIPQKNHD-RSKPZANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(C3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2[C@H]([C@@H]3[C@H]4[C@]([C@H]([C@@H]5[C@H]([C@@]4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019971
Record name Nagilactone C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nagilactone C

CAS RN

24338-53-2
Record name Nagilactone C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24338-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Nagilactone C
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nagilactone C
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117884
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Record name Nagilactone C
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Record name NAGILACTONE C
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38MVA8L9PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
177
Citations
K Shrestha, AH Banskota, S Kodata, SP Shrivastava… - Phytomedicine, 2001 - Elsevier
… activity of nagilactone C was … nagilactone C is reported for the first time from P. neriifolius plant. Even though various biological activities including the cytotoxic activities of nagilactone C …
Number of citations: 34 www.sciencedirect.com
I Kubo, H Muroi, M Himejima - Journal of natural products, 1993 - ACS Publications
… Flowever, nagilactone C {3} did not exhibit any activity up to 800 µg/ml. None of them exhibited any activity against five Gram-positive bacteria, three Gram-negative bacteria,and …
Number of citations: 121 pubs.acs.org
YJ Kuo, SY Hwang, MD Wu, CC Liao… - Chemical and …, 2008 - jstage.jst.go.jp
… Of these isolates, nagilactone C (2) showed the most significant inhibitory effects against DLD cells (human colon carcinoma) (ED50 2.57 mg/ml) and compounds 7, 8, 10, 11, and 12 …
Number of citations: 49 www.jstage.jst.go.jp
P Singh, GB Russell, Y Hayashi… - Entomologia …, 1979 - Wiley Online Library
… 20 ppm and is more active than nagilactone C (II,) (Russell et al., … The effects of nagilactone C (II) and five other naturally … was more sensitive than houseflies to nagilactone C (II) but the …
Number of citations: 43 onlinelibrary.wiley.com
AF Barrero, JFQ Del Moral, MM Herrador - Studies in Natural Products …, 2003 - Elsevier
… This same group extended this study to nagilactone C (3) and nagilactone E (36), the most abundant podolactone in P. nagi. These three nagilactones, alone and in combination with a …
Number of citations: 21 www.sciencedirect.com
JJ Springer - 1995 - search.proquest.com
… Other compounds of the class that have been found to possess insecticidal properties are the podolactones A, C and E, the hallactones A and B, and nagilactone C.10 All the …
Number of citations: 2 search.proquest.com
GB Russell, PG Fenemore, P Singh - Australian Journal of …, 1972 - CSIRO Publishing
… and identified as the known norditerpene lactone, nagilactone C. Nagilactone Cat 50 ppm in a … Nagilactone C was not toxic to 3-4-day·old housefly larvae or to 2-3 day old adults when …
Number of citations: 40 www.publish.csiro.au
L Faiella, A Temraz, N De Tommasi, A Braca - Phytochemistry, 2012 - Elsevier
… , compound 1 was identified as nagilactone C 7-O-α-l-… Thus, the structure of 2 was identified as nagilactone C 7-O-β-… Thus, compound 3 was determined as nagilactone C 7-O-β-d…
Number of citations: 27 www.sciencedirect.com
M Zhang, B Ying, I Kubo - Journal of Natural Products, 1992 - ACS Publications
… Si gel (40-63 µ ) and eluted with EtOAc-CHCl3 (2:1) to give 224 mg of long white needles of l-deoxy-2ß,3ß-epoxynag lactone A [1], mp 283—285, and 50 mg of prisms of nagilactone C […
Number of citations: 40 pubs.acs.org
LL Zhang, XM Jiang, MY Huang, ZL Feng, X Chen… - Phytomedicine, 2019 - Elsevier
… Herein, eight dinorditerpenoids and norditerpenoids including nagilactone A, nagilactone B, nagilactone C, nagilactone D, 15-methoxycarbonyl nagilactone D, NLE, 3β-hydroxyl …
Number of citations: 18 www.sciencedirect.com

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